Hydrogen Bond Donor Count: Target Compound (3 HBD) vs. N-[(thiophen-2-yl)methyl]butanamide (1 HBD) — A Threefold Difference Governing Target-Engagement Potential
The target compound possesses three hydrogen bond donor (HBD) sites — one from the secondary amide NH and two from the protonated α-amino group — compared to only one HBD (amide NH only) for the de-amino analog N-[(thiophen-2-yl)methyl]butanamide (PubChem CID 4117885) [1][2]. This threefold increase in HBD count fundamentally alters the compound's capacity for directional intermolecular interactions, directly impacting protein-ligand binding geometry and pharmaceutical co-crystal formation potential.
| Evidence Dimension | Hydrogen Bond Donor Count (PubChem computed descriptor) |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | N-[(thiophen-2-yl)methyl]butanamide (PubChem CID 4117885): 1 HBD |
| Quantified Difference | +2 HBD (3.0-fold increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) for target; PubChem release 2024.11.20 for comparator |
Why This Matters
A threefold HBD surplus makes the target compound categorically more suitable for applications requiring multipoint hydrogen bond networks — e.g., fragment-based drug design targeting polar binding pockets, or supramolecular chemistry — than the de-amino analog.
- [1] PubChem Compound Summary, CID 121553626. https://pubchem.ncbi.nlm.nih.gov/compound/121553626 View Source
- [2] PubChem Compound Summary, CID 4117885 (W6R). https://pubchem.ncbi.nlm.nih.gov/compound/4117885 View Source
